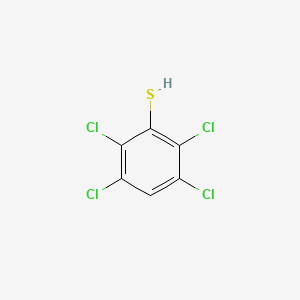

2,3,5,6-Tetrachlorobenzenethiol

Description

Historical Context and Evolution of Academic Inquiry into Chlorinated Thioaromatic Compounds

The academic exploration of chlorinated thioaromatic compounds is intrinsically linked to the development of synthetic organic chemistry in the 19th and 20th centuries. Early investigations into the synthesis of thiophenols, or mercaptans, laid the groundwork for later studies on their halogenated derivatives. A key challenge in the synthesis of chlorothiophenols was the propensity of the thiol group to oxidize or react with chlorinating agents before substitution on the aromatic ring could be achieved.

A significant advancement came with the development of methods to introduce the thiol group onto a pre-chlorinated benzene (B151609) ring. For instance, the reduction of chlorobenzenesulfonyl chlorides offered a viable route to these compounds. Another historical approach involved the reaction of elemental sulfur with organometallic reagents like phenyl magnesium halides, followed by acidification. The Newman-Kwart rearrangement also provided a pathway to convert phenols to thiophenols, which could then be chlorinated. A 1967 patent described a process for producing chlorothiophenols by first chlorinating a monoaryl thiol to form a sulfenyl chloride, converting this to a disulfide, and then reducing the disulfide to the desired chloromonoaryl thiol. google.com These foundational synthetic methods paved the way for the preparation and subsequent study of a wide array of chlorinated thioaromatic compounds, including 2,3,5,6-Tetrachlorobenzenethiol.

Significance of this compound within Organic and Environmental Chemistry

The significance of this compound lies in its potential as a building block in organic synthesis and its relevance in environmental science as a member of the broader class of chlorinated aromatic pollutants.

In organic synthesis, the presence of four chlorine atoms on the benzene ring significantly influences the reactivity of the thiol group and the aromatic system. The electron-withdrawing nature of the chlorine atoms increases the acidity of the thiol proton compared to unsubstituted thiophenol. This property can be exploited in various chemical reactions. Furthermore, the specific substitution pattern of this compound makes it a potentially useful precursor for the synthesis of more complex molecules with defined stereochemistry and electronic properties.

From an environmental perspective, chlorinated aromatic compounds are of interest due to their persistence and potential for bioaccumulation. While specific data on this compound is limited, the study of related compounds such as chlorinated benzenes and phenols provides a framework for understanding its likely environmental behavior. Chlorobenzenes are known to be released into the environment from industrial processes and as byproducts of incineration. wikipedia.org Their fate is largely governed by volatilization into the atmosphere and partitioning into sediments in aquatic environments. wikipedia.org The biodegradation of less chlorinated benzenes is known to occur via oxidative dechlorination, but the rate of degradation generally decreases with increasing chlorination. wikipedia.org

The study of the degradation of related compounds offers clues to the potential environmental fate of this compound. For instance, the anaerobic degradation of tetrachloroethene proceeds through reductive dechlorination. google.com Similarly, the aerobic biodegradation of 1,2,4-trichlorobenzene (B33124) involves dioxygenase-mediated ring opening. nih.gov It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound, although the high degree of chlorination may render it more recalcitrant.

Current Research Gaps and Future Directions in this compound Studies

Despite the foundational knowledge of chlorinated thioaromatic compounds, significant research gaps remain specifically for this compound. A comprehensive understanding of its toxicological profile, environmental persistence, and potential for bioremediation is lacking.

Future research should prioritize a thorough investigation of the environmental fate and transport of this compound. This includes determining its solubility, vapor pressure, and octanol-water partition coefficient to better predict its distribution in different environmental compartments. Studies on its abiotic degradation pathways, such as photolysis and hydrolysis, are also needed.

A critical area for future investigation is the biodegradation of this compound. Identifying microbial strains capable of degrading this compound and elucidating the enzymatic pathways involved would be a significant step towards developing effective bioremediation strategies for sites contaminated with polychlorinated aromatic compounds. mdpi.com The development of advanced analytical methods for the sensitive and selective detection of this compound and its potential degradation products in complex environmental matrices is also crucial. nih.govmdpi.com

In the realm of organic synthesis, exploring the utility of this compound as a precursor for novel materials and biologically active molecules could unveil new applications for this compound. The unique electronic and steric properties conferred by the tetrachlorinated phenylthio moiety may lead to the development of compounds with interesting photophysical or pharmacological properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₄S |

| Molecular Weight | 247.96 g/mol |

| CAS Number | 4707-16-8 |

| Melting Point | 105 °C |

| Boiling Point (Predicted) | 316.0 ± 37.0 °C |

| pKa (Predicted) | 3.63 ± 0.50 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPWBUULPWMLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197018 | |

| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-16-8 | |

| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3,5,6 Tetrachlorobenzenethiol

Established Synthetic Routes to 2,3,5,6-Tetrachlorobenzenethiol

The traditional synthesis of this compound relies on the chemical modification of existing chlorinated benzene (B151609) rings. These methods are well-documented and involve classical organic reactions tailored to the specific reactivity of polychlorinated aromatics.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing the thiol functional group onto a tetrachlorinated benzene core. In this type of reaction, a nucleophile attacks the aromatic ring, replacing a leaving group, which in this case is typically a chloride atom. The rate of these reactions is dependent on the concentration of both the substrate (the chlorinated aromatic compound) and the nucleophile. youtube.com

A common precursor for this synthesis is hexachlorobenzene (B1673134). By reacting hexachlorobenzene with a sulfur-based nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), one of the chlorine atoms can be displaced to form the thiolate salt. Subsequent acidification of the reaction mixture then yields the final this compound product. The high degree of chlorination on the benzene ring activates it towards nucleophilic attack, making such substitution reactions feasible.

The general mechanism for a nucleophilic substitution reaction involves the attack of the nucleophile, the formation of a temporary, negatively charged intermediate (a Meisenheimer complex), and the subsequent departure of the leaving group. masterorganicchemistry.commasterorganicchemistry.com

Thiolation Strategies for Chlorinated Aromatic Precursors

Thiolation specifically refers to the introduction of a thiol (-SH) group onto a molecule. For chlorinated aromatic precursors, a notable strategy involves the use of thiourea (B124793) in the presence of a nickel catalyst. google.com This method provides a direct route from an aromatic halide to an aromatic thiol.

In this process, an aromatic halide, such as pentachlorobenzene, reacts with thiourea. The reaction is catalyzed by a nickel phosphine (B1218219) complex or, in more recent advancements, by heterogeneous nickel metal, which simplifies catalyst recovery and reuse. google.com The reaction initially forms an S-aryl isothiuronium (B1672626) salt intermediate. This salt is then hydrolyzed, typically under basic conditions, to cleave the C-N bonds and release the aromatic thiolate, which upon acidification gives the desired this compound. This approach avoids the direct use of odorous and highly toxic reagents like hydrogen sulfide. google.com

Table 1: Comparison of Thiolation Reagents

| Reagent | Precursor | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Hexachlorobenzene | Polar aprotic solvent | Direct substitution | Use of toxic H₂S precursor |

Multi-step Convergent and Divergent Synthetic Approaches

More complex syntheses can be designed using convergent or divergent strategies to produce this compound or its derivatives. youtube.comyoutube.com A multi-step approach allows for the transformation of functional groups that may not be directly accessible through single-step reactions. youtube.comyoutube.com

One such multi-step pathway is the Newman-Kwart rearrangement. This method allows for the conversion of a phenol (B47542) to a thiophenol. google.com For this specific target, the synthesis would begin with 2,3,5,6-tetrachlorophenol.

Step 1: The phenol is reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

Step 2: The O-aryl thiocarbamate is heated, causing it to rearrange into the more thermally stable S-aryl thiocarbamate (the Newman-Kwart rearrangement).

Step 3: The resulting S-aryl thiocarbamate is hydrolyzed (usually with a strong base like sodium hydroxide) to yield the corresponding thiophenol, this compound. google.com

This sequence of functional group interconversions represents a reliable, albeit longer, route to the desired product and is a classic example of a multi-step linear synthesis. youtube.com

Green Chemistry and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability through the principles of green chemistry. This includes the use of catalytic processes, minimizing waste, and designing energy-efficient reactions. nih.gov

Solvent-Free and Catalytic Methods for this compound Production

The development of catalytic methods is a cornerstone of green synthesis. The use of a heterogeneous nickel catalyst for the reaction between aromatic halides and thiourea is a significant improvement over older methods. google.com Heterogeneous catalysts are preferred because they can be easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost. rsc.org

Furthermore, research into solvent-free reactions is gaining traction as a way to reduce the environmental impact of chemical production. tudelft.nl While specific solvent-free methods for this compound are not widely published, the principle involves running reactions neat (without a solvent) or in alternative media like water. For instance, the use of phase-transfer catalysts can facilitate reactions between reagents that are soluble in different phases (e.g., an aqueous phase and an organic phase), potentially reducing the need for large volumes of organic solvents. google.com The nickel-catalyzed reaction with thiourea is often performed in high-boiling dipolar aprotic solvents, but optimization could lead to reduced solvent usage. google.com

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are those that generate minimal waste or byproducts. rsc.org

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the four chlorine atoms on the aromatic ring and the inherent nucleophilicity of the thiol group. These structural features dictate the mechanisms of its various reactions.

Reactivity of the Thiol Group in this compound

The thiol (-SH) group is the primary site of reactivity in this compound. Its chemical behavior, including acidity, nucleophilicity, and susceptibility to oxidation, is significantly modulated by the heavily chlorinated aromatic ring.

The acidity of the thiol proton is enhanced by the strong inductive electron-withdrawing effect of the four chlorine substituents on the benzene ring. This effect stabilizes the resulting thiolate anion (ArS⁻), making the parent thiol a stronger acid compared to unsubstituted benzenethiol (B1682325). The reactivity of thiols is often inversely related to the pKa of the thiol group. nih.gov At a physiological pH of 7.4, thiols with lower pKa values, and thus a higher concentration of the more reactive thiolate anion, exhibit greater reactivity. nih.gov

As a nucleophile, the thiolate anion of this compound can participate in a variety of reactions, including nucleophilic substitution and addition reactions. The nucleophilicity of the thiolate is a key factor in its biological and chemical interactions. For instance, in reactions with α,β-unsaturated carbonyl compounds, the formation of the thiolate and its subsequent addition to the Michael system is often the rate-determining step. nih.gov

The thiol group is also susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids. nih.gov The reversible oxidation to a disulfide is a common reaction for many thiols. nih.gov The reaction of thiols with oxidants like hydrogen peroxide often proceeds via the more reactive thiolate anion. nih.gov Studies on various thiols have shown that the rate constants for the reaction with the thiolate anion and hydrogen peroxide are relatively similar, falling within the range of 18-26 M⁻¹s⁻¹. nih.gov

Aromatic Substitution and Derivatization Mechanisms of this compound

Due to the presence of four electron-withdrawing chlorine atoms, the benzene ring of this compound is highly electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the remaining substituents.

Derivatization of this compound can also occur at the thiol group. Common derivatization reactions include S-alkylation, S-acylation, and the formation of metal-thiolate complexes. These reactions are typically initiated by the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then attacks an electrophilic center.

Kinetic and Thermodynamic Studies of this compound Reactions

The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution of reactions involving this compound. wikipedia.org Kinetic control favors the product that is formed fastest, which is determined by the lowest activation energy, while thermodynamic control favors the most stable product. wikipedia.orglibretexts.org Reaction conditions such as temperature, pressure, and solvent can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org

For reactions involving thiols, kinetic studies often focus on determining the rate constants and the influence of various factors on the reaction rate. For example, in the oxidation of thioglycolic acid, the reaction displayed first-order kinetics with respect to each reactant. researchgate.net The activation parameters, such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insights into the transition state of the reaction. researchgate.net

The study of reaction kinetics and thermodynamics is essential for optimizing reaction conditions to achieve desired products and for understanding the underlying reaction mechanisms. mdpi.comnih.gov Calorimetric methods, such as isothermal titration calorimetry (ITC), are powerful tools for monitoring the thermodynamics and kinetics of chemical and biochemical reactions. mdpi.com

Table 1: Kinetic and Thermodynamic Parameters for Selected Thiol Reactions

| Reactant | Reaction | Activation Parameter | Value |

| Thioglycolic acid | Oxidation by [Mn(salphen)]⁺ | ΔH‡ | +40.58 kJ mol⁻¹ |

| Thioglycolic acid | Oxidation by [Mn(salphen)]⁺ | ΔS‡ | -164.40 J mol⁻¹ K⁻¹ |

| Thioglycolic acid | Oxidation by [Mn(salphen)]⁺ | ΔG‡ | +90.72 kJ mol⁻¹ |

| Thioglycolic acid | Oxidation by [Mn(salphen)]⁺ | Ea | +43.12 kJ mol⁻¹ |

Advanced Analytical and Spectroscopic Characterization of 2,3,5,6 Tetrachlorobenzenethiol

Chromatographic Separation and Detection Methodologies for 2,3,5,6-Tetrachlorobenzenethiol

Chromatographic techniques are paramount for the separation of this compound from complex sample matrices. The choice between gas and liquid chromatography depends on the sample's nature and the analytical objectives.

Gas Chromatography (GC) with Specialized Detectors (ECD, MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile chlorinated organic compounds. For this compound, its volatility allows for effective separation using GC.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an ideal detector for the trace analysis of tetrachlorobenzenethiol. The four chlorine atoms on the benzene (B151609) ring lead to a strong response from the ECD.

Mass Spectrometry (MS): When coupled with GC, MS provides both high sensitivity and definitive identification. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), which aids in its identification. Electron ionization (EI) would likely produce a prominent molecular ion peak and fragment ions corresponding to the loss of chlorine, sulfur, and other moieties. Comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed for analyzing complex environmental samples containing this compound. nih.gov

A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the elution of the analyte with good peak shape and resolution from other components.

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 m/z |

Liquid Chromatography (LC) Techniques for Complex Mixtures

For samples that are not amenable to GC due to low volatility, thermal instability, or complex matrix, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice.

A reverse-phase (RP) HPLC method would be suitable for this compound. sielc.com Separation would be achieved on a C18 or similar hydrophobic stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For detection, a UV detector would be effective due to the aromatic nature of the compound. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). In LC-MS, a mobile phase with a volatile buffer like formic acid would be used instead of non-volatile acids like phosphoric acid. sielc.com

Table 2: Exemplary HPLC Conditions for Analysis of Chlorinated Phenols/Thiols

| Parameter | Value/Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm or Mass Spectrometer with Electrospray Ionization (ESI) |

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples necessitates efficient sample preparation to isolate it from the matrix and minimize interferences. sigmaaldrich.com

Water Samples: For aqueous samples, solid-phase extraction (SPE) with a sorbent like C18 or a polymer-based material is a common technique. The analyte is adsorbed onto the sorbent and then eluted with a small volume of organic solvent.

Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent (e.g., hexane/acetone) can be used for solid samples.

Air Samples: Air sampling can be performed by drawing air through a sorbent tube, such as one packed with XAD-7 resin, to trap the analyte. osha.gov The trapped compound is then solvent-desorbed for analysis. osha.gov

Matrix effects can be a significant challenge in environmental analysis. These effects, caused by co-extracted substances, can suppress or enhance the analytical signal. The use of isotopically labeled internal standards and matrix-matched calibration curves are common strategies to mitigate these effects.

Spectroscopic Elucidation of this compound Structure and Electronic States

Spectroscopic techniques are indispensable for the definitive structural confirmation and investigation of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Due to the symmetry of this compound, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single singlet. The chemical shift of this proton would be influenced by the electron-withdrawing chlorine atoms and the thiol group, likely appearing in the downfield aromatic region (7.0-8.0 ppm). The proton of the thiol group (S-H) would appear as a singlet with a variable chemical shift depending on the solvent and concentration, and it can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would also reflect the molecule's symmetry. There would be three signals for the aromatic carbons: one for the two carbons bearing chlorine atoms adjacent to the thiol-substituted carbon, one for the two carbons bearing chlorine atoms adjacent to the hydrogen-substituted carbons, and one for the carbon attached to the thiol group. A fourth signal would correspond to the carbon attached to the hydrogen. The chemical shifts would be in the aromatic region (typically 120-150 ppm). Tables of known chemical shifts for similar chlorinated and thiolated benzenes can aid in the precise assignment of these signals. sigmaaldrich.comchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | ~7.5 | Singlet | Represents the two equivalent aromatic protons. |

| ¹H (Thiol) | Variable (e.g., 3-5) | Singlet | Position is concentration and solvent dependent; exchanges with D₂O. |

| ¹³C (C-S) | ~130-140 | Singlet | Carbon attached to the thiol group. |

| ¹³C (C-Cl) | ~130-145 | Singlet | Two signals expected for the non-equivalent chlorinated carbons. |

| ¹³C (C-H) | ~125-135 | Singlet | Carbon attached to the hydrogen atom. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would result in bands in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to C-Cl stretching would be present in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretch is also observable in the Raman spectrum. The symmetric vibrations of the substituted benzene ring often give rise to strong Raman bands, which can be very characteristic of the substitution pattern. An advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for the analysis of aqueous samples.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk In the analysis of this compound, MS is crucial for determining the molecular weight and elucidating the structure through fragmentation patterns.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a positive ion known as the molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and serves as a "fingerprint" for its identification.

Due to the presence of four chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). docbrown.info This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with the relative intensities of the peaks determined by the number of chlorine atoms present.

The fragmentation of this compound would likely involve the loss of chlorine atoms, the thiol group (-SH), or cleavage of the benzene ring. The stability of the resulting fragment ions determines the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk Aromatic structures tend to produce a strong molecular ion peak due to their stability. libretexts.org

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Postulated Structure | Significance |

| [M]+ | [C₆H₂Cl₄S]+ | Molecular ion, indicates the molecular weight. |

| [M-Cl]+ | [C₆H₂Cl₃S]+ | Loss of a chlorine atom. |

| [M-SH]+ | [C₆H₁Cl₄]+ | Loss of the thiol group. |

| [C₆H₂Cl₄]+ | [C₆H₂Cl₄]+ | Benzene ring with four chlorine atoms. |

This table is based on general fragmentation principles and the specific fragmentation of this compound may vary under different experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. uzh.ch The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. tanta.edu.eg

For this compound, the presence of the benzene ring, with its conjugated π-electron system, and the sulfur atom with its non-bonding (n) electrons, will give rise to specific electronic transitions. The primary transitions expected are π → π* and n → π*. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Aromatic compounds typically exhibit strong absorptions in the UV region due to these transitions. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital of the aromatic ring. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch

The presence of the four chlorine atoms and the thiol group as substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uobaghdad.edu.iq

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Region (nm) | Chromophore |

| π → π | ~200-300 | Chlorinated Benzene Ring |

| n → π | >250 | Thiol group and Benzene Ring |

Note: The exact λmax values would need to be determined experimentally.

Advanced Hyphenated Techniques for Comprehensive Analysis of this compound

To achieve a more comprehensive and sensitive analysis, chromatographic techniques are often coupled with mass spectrometry.

GC-MS/MS and LC-MS/MS for Enhanced Selectivity and Sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate complex mixtures before detection by the mass spectrometer. wur.nlresearchgate.net

GC-MS/MS: In GC-MS/MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. wur.nl The separated components then enter a tandem mass spectrometer (MS/MS). The first mass spectrometer selects the molecular ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes these fragments. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, allowing for the detection of trace amounts of the compound in complex matrices. gcms.czyoutube.com

LC-MS/MS: For compounds that are not easily volatilized, LC-MS/MS is the preferred method. researchgate.net The compound is first separated by liquid chromatography, and then introduced into the mass spectrometer. nih.gov Similar to GC-MS/MS, the use of tandem mass spectrometry significantly enhances the selectivity and sensitivity of the analysis. nih.gov The choice between GC-MS/MS and LC-MS/MS would depend on the volatility and thermal stability of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This allows for the determination of the exact molecular formula of a compound. bioanalysis-zone.com While conventional mass spectrometry can distinguish between ions of different nominal masses, it cannot differentiate between molecules that have the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.com

For this compound (C₆H₂Cl₄S), the exact mass can be calculated by summing the exact masses of its constituent atoms. This exact mass measurement provided by HRMS can be used to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification of the compound. researchgate.net However, it is important to note that HRMS alone cannot distinguish between isomers, which have the same molecular formula and therefore the same exact mass. alevelchemistry.co.uk

Computational Chemistry and Theoretical Modeling of 2,3,5,6 Tetrachlorobenzenethiol

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,3,5,6-tetrachlorobenzenethiol, these investigations would reveal how the substitution pattern of chlorine atoms and the thiol group influences the geometry and electronic nature of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying chlorinated aromatic compounds. chemrxiv.orgnih.gov A conformational analysis of this compound using DFT would primarily focus on the orientation of the thiol (-SH) group relative to the benzene ring.

The key dihedral angle to be investigated would be the C-C-S-H angle. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable (lowest energy) conformation and any rotational barriers. It is anticipated that the planar conformation, where the S-H bond is either in the plane of the benzene ring or perpendicular to it, would be the most stable due to electronic effects like hyperconjugation and steric hindrance from the adjacent chlorine atoms.

Hypothetical DFT Conformational Energy Data for this compound

| Dihedral Angle (C-C-S-H, degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar) | 0.5 |

| 30 | 1.5 |

| 60 | 2.0 |

| 90 (Perpendicular) | 0.0 |

| 120 | 2.0 |

| 150 | 1.5 |

| 180 (Planar) | 0.5 |

Note: This table is illustrative and contains hypothetical data. Actual values would be determined through DFT calculations.

Ab initio (from first principles) calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, provide a more rigorous, albeit computationally intensive, approach to determining ground state properties. These methods would be employed to calculate key energetic and structural parameters for the most stable conformer of this compound identified through DFT.

Such calculations would yield precise values for bond lengths (C-C, C-H, C-Cl, C-S, S-H), bond angles, and the total electronic energy of the molecule. Furthermore, thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy could be derived, offering a comprehensive energetic profile of the molecule.

Hypothetical Ground State Properties of this compound (Ab Initio Calculation)

| Property | Calculated Value |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.34 Å |

| C-S-H Bond Angle | 96.5° |

| Enthalpy of Formation | +50.2 kcal/mol |

Note: This table is illustrative and contains hypothetical data. Actual values would be obtained through ab initio calculations.

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, would be employed.

The calculations would provide theoretical chemical shifts for the thiol proton and the single aromatic proton, as well as for each unique carbon atom in the benzene ring. These predicted shifts, when compared to experimental data, can confirm the molecular structure. Additionally, spin-spin coupling constants (J-couplings) between the aromatic proton and adjacent carbon atoms could be calculated to further refine the structural assignment.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, usually performed with DFT, can generate theoretical IR and Raman spectra. mdpi.com For this compound, these calculations would predict the frequencies and intensities of characteristic vibrational modes.

Key predicted vibrations would include the S-H stretch, C-S stretch, C-Cl stretches, and various aromatic C-C stretching and C-H bending modes. Comparing the computed spectra with experimental ones aids in the definitive assignment of the observed spectral bands. researchgate.net

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| S-H Stretch | 2580 | Medium | Strong |

| Aromatic C-H Stretch | 3050 | Weak | Medium |

| C-S Stretch | 710 | Strong | Medium |

| C-Cl Stretch (sym) | 680 | Medium | Strong |

| C-Cl Stretch (asym) | 750 | Strong | Weak |

Note: This table is illustrative and contains hypothetical data. Actual values would be determined through computational frequency analysis.

Environmental Fate, Transformation, and Remediation Research for 2,3,5,6 Tetrachlorobenzenethiol

Environmental Occurrence and Distribution Studies of 2,3,5,6-Tetrachlorobenzenethiol

Studies indicate that the presence of tetrachlorobenzenethiols in the environment is often a result of the biotransformation of other widely used chemicals. Notably, they are recognized as metabolites of the fungicide pentachloronitrobenzene (B1680406) (PCNB) and the industrial chemical hexachlorobenzene (B1673134) (HCB). nih.govwikipedia.org The fungicidal properties of various tetrachlorothiophenols have been noted in several fungal strains. nih.gov

Atmospheric Transport and Deposition Mechanisms

While specific studies on the atmospheric transport of this compound are limited, the behavior of related compounds provides significant insights. Pentachlorobenzenethiol, a closely related metabolite of HCB, is known to be very slowly degraded in the atmosphere, giving it a high potential for long-range transport via air. wikipedia.org Generally, organochlorine pesticides and their metabolites can be transported over vast distances, with factors like precipitation, temperature, and wind speed influencing their deposition. nih.gov

The transport process involves the release of these compounds into the air, followed by movement and distribution determined by atmospheric conditions. noaa.govcopernicus.org For instance, studies of chlorobenzenes show that their atmospheric residence time is long, leading to widespread distribution with few primary sources. nih.gov The deposition of these semi-volatile compounds occurs through both wet (rain and snow) and dry deposition. Research on the Tibetan Plateau has shown that mountain cold-trapping can act as a significant sink for organochlorine pesticides, with precipitation amounts being a dominant factor in their deposition in some regions. nih.gov

Aquatic and Soil Compartmentation and Sorption Behavior

Several environmental factors can affect the sorption capacity:

pH: The sorption capacity for chlorinated compounds can vary with pH. For 2,3,7,8-TCDT, the maximum sorption to sediment was observed under acidic conditions (pH = 4.0). nih.gov

Dissolved Organic Matter (DOM): DOM can have a dual effect. At low concentrations, it may promote the sorption capacity of sediment, while at high concentrations, it can inhibit this effect by competing for sorption sites or increasing the solubility of the compound in the aqueous phase. nih.gov

The partitioning of these compounds is often normalized to the organic carbon content of the soil or sediment, expressed as the organic carbon-water (B12546825) partition coefficient (Koc). However, for some chlorinated compounds, the correlation with organic carbon content is not always strong, suggesting that partitioning is a dominant factor. nih.gov

Table 1: Factors Influencing Sorption of Chlorinated Aromatic Compounds in Soil and Sediment

| Factor | Influence on Sorption | Reference |

| Organic Carbon (OC) Content | Generally, higher OC content leads to greater sorption of hydrophobic compounds. | nih.gov |

| pH | Sorption capacity can be pH-dependent; for some compounds, acidic conditions favor sorption. | nih.gov |

| Dissolved Organic Matter (DOM) | Can either enhance or inhibit sorption depending on its concentration. | nih.gov |

| Particle Size Distribution | Clay and silt fractions, with their larger surface areas, can contribute significantly to sorption. | mdpi.com |

| Mineral Composition | The type of minerals in the soil can influence surface sorption characteristics. | nih.gov |

Degradation Pathways and Transformation Products of this compound

The degradation of this compound in the environment can occur through photochemical, biological, and abiotic processes. Each of these pathways involves different mechanisms and results in various transformation products.

Photochemical Degradation and Phototransformation Kinetics

Photochemical degradation, driven by sunlight, is a significant pathway for the breakdown of chlorinated aromatic compounds in the environment. This process can occur through direct photolysis or indirect photolysis, which involves photosensitizers like titanium dioxide (TiO2). edu.krdkku.ac.th

Studies on related compounds like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) show that photodegradation can lead to the complete mineralization of the parent compound into carbon dioxide, water, and mineral acids. kku.ac.thpjoes.com The kinetics of photodegradation often follow first-order models. edu.krd

The process involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring, leading to dechlorination and eventual ring cleavage. The efficiency of photocatalytic degradation is influenced by several factors including:

Catalyst dosage

Initial pollutant concentration

Light intensity

Temperature

pH pjoes.com

For example, the photodegradation of 2,4,6-TCP using TiO2 under sunlight was completed within 60 minutes under optimal conditions. kku.ac.th Transformation products from the photolysis of chlorinated phenols can include di- and monochlorinated intermediates, as well as hydroquinones through photohydrolysis. nih.gov

Biotic Transformation by Microorganisms and Enzyme Systems

Microbial degradation is a crucial process for the removal of chlorinated organic compounds from soil and water. Various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.

Table 2: Examples of Bacteria Capable of Degrading Chlorinated Aromatic Compounds

| Bacterial Genus | Degraded Compound(s) | Reference |

| Pseudomonas | 1,2,4,5-Tetrachlorobenzene (B31791), 3,5,6-Trichloro-2-pyridinol | nih.govresearchgate.net |

| Aureobacterium | 2,4,6-Trichlorophenol, Prochloraz | nih.gov |

| Cupriavidus | 2,4-Dichlorophenol | nih.gov |

| Proteobacteria | 2,4,6-Trichlorophenol | mdpi.com |

| Sphingomonas | Acetochlor | mdpi.com |

The degradation pathways often involve initial attacks by oxygenase enzymes. For instance, the aerobic degradation of 1,2,4,5-tetrachlorobenzene by Pseudomonas sp. proceeds via dioxygenation of the aromatic ring to form a catechol derivative. researchgate.net This is followed by ortho-cleavage of the ring and subsequent channeling of the metabolites into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Under anaerobic conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. A methanogenic consortium has been shown to reductively dechlorinate pentachlorophenol (B1679276) (PCP) to various tetrachlorophenols (TeCPs), which are then further dehalogenated. nih.gov

The efficiency of biodegradation can be affected by the concentration of the pollutant, as high concentrations can be toxic to the microorganisms. mdpi.com Furthermore, the presence of other organic compounds can influence the degradation rates through co-metabolism or inhibition.

Abiotic Hydrolysis and Redox Reactions in Environmental Media

In addition to photochemical and biological processes, abiotic reactions such as hydrolysis and redox reactions can contribute to the transformation of this compound. The rate of these reactions is highly dependent on environmental conditions like pH, temperature, and the presence of other reactive chemical species.

Hydrolysis, the reaction with water, can lead to the replacement of a chlorine atom with a hydroxyl group, transforming the benzenethiol (B1682325) into a chlorohydroxybenzenethiol. However, for many highly chlorinated aromatic compounds, the rate of abiotic hydrolysis under typical environmental conditions is often slow compared to photochemical and biological degradation pathways.

Redox reactions, particularly those involving advanced oxidation processes (AOPs), can be highly effective in degrading these compounds. These processes generate powerful oxidizing agents like hydroxyl radicals that can non-selectively attack and break down persistent organic pollutants.

Advanced Remediation and Treatment Technologies for this compound Contamination

The remediation of sites contaminated with persistent organic pollutants such as this compound presents a significant environmental challenge. Advanced remediation technologies are crucial for the effective removal and degradation of such recalcitrant compounds from soil and water. These technologies can be broadly categorized into physical, chemical, and biological methods, each with specific mechanisms and applications. This section explores the research and application of adsorption and filtration, chemical oxidation and reduction, and bioremediation strategies for the treatment of this compound and structurally similar chlorinated aromatic compounds.

Adsorption and Filtration Techniques for Removal

Adsorption is a widely used physicochemical process for the removal of organic pollutants from aqueous environments. The effectiveness of this technique relies on the high surface area and specific surface chemistry of the adsorbent material, which allows for the concentration of contaminants onto its surface. Activated carbon is a prominent adsorbent due to its porous structure and large surface area. carbontech.net.tr

Research on the adsorption of chlorinated organic compounds, such as trichlorophenols, which are structurally related to this compound, provides valuable insights into potential remediation strategies. Studies have shown that the adsorption capacity of activated carbon for these compounds is influenced by factors like pH, temperature, and the initial concentration of the pollutant. daneshyari.comnih.gov For instance, the adsorption of 2,4,6-trichlorophenol (TCP) on activated carbon derived from various sources has been extensively studied. The process is often favorable at acidic pH and the adsorption capacity can be significant. nih.gov

The efficiency of different types of activated carbon can vary. For example, a study examining five commercial activated carbons for the removal of 14 different organic chlorinated compounds, including hexachlorobenzene, found that removal efficiencies could exceed 90%. researchgate.net The selection of the most suitable activated carbon depends on the specific characteristics of the contaminant and the water matrix. researchgate.netnih.gov

Table 1: Adsorption Capacities of Activated Carbon for Chlorinated Aromatic Compounds

| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Nut Shell Activated Carbon | 2,4,6-Trichlorophenol | 91.5% removal | Dosage: 0.20 g/L, Time: 130 min, Temp: 25°C | ncsu.edu |

| Oil Palm Empty Fruit Bunch Activated Carbon | 2,4,6-Trichlorophenol | Not specified | Favorable at acidic pH | nih.gov |

| Loosestrife Activated Carbon | 2,4,6-Trichlorophenol | Not specified | Exothermic reaction | daneshyari.com |

| Coir Pith Activated Carbon | 2,4,6-Trichlorophenol | 172 mg/g | Not specified | researchgate.net |

Chemical Oxidation and Reduction Processes for Degradation

Chemical oxidation and reduction processes involve the transformation of hazardous contaminants into less harmful substances. Advanced Oxidation Processes (AOPs) are a key technology in this area, utilizing highly reactive species like hydroxyl radicals to degrade organic pollutants. researchgate.net

The Fenton reaction, which involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst, is a well-studied AOP for the degradation of chlorinated aromatic compounds. nih.gov Studies on the oxidation of chlorophenols and chlorobenzenes have demonstrated the effectiveness of the Fenton process. nih.gov The efficiency of degradation is dependent on parameters such as pH, and the concentrations of H₂O₂ and the iron catalyst. nih.gov For instance, the oxidation of 4-chlorophenol (B41353) by a UV/H2O2 process has been shown to achieve 100% primary degradation and 45% Total Organic Carbon (TOC) removal. nih.gov

Another promising AOP involves the use of sulfate (B86663) radicals, which can be generated through the activation of persulfate. capes.gov.br Research on the degradation of 2,4,6-trichlorophenol using this method has shown that it can lead to the formation of various chlorinated byproducts, indicating a complex degradation pathway. capes.gov.br

Reductive dechlorination offers an alternative chemical treatment approach. This process involves the removal of chlorine atoms from the aromatic ring, leading to less toxic compounds. Zero-valent metals, such as iron (ZVI) and zinc (Zn), are commonly used as reducing agents. nih.govresearchgate.net Bimetallic systems, such as palladium-coated iron (Pd/Fe), have been shown to enhance the dechlorination rate of compounds like 2,4,6-trichlorophenol, with phenol (B47542) being a major degradation product. nih.gov

Table 2: Degradation Efficiency of Chemical Oxidation and Reduction Processes for Chlorinated Aromatic Compounds

| Process | Contaminant | Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Fenton Oxidation (UV/H₂O₂) | 4-Chlorophenol | 100% primary degradation, 45% TOC removal | Formation of chlorocatechol as an intermediate. | nih.gov |

| Sulfate Radical Oxidation | 2,4,6-Trichlorophenol | Effective degradation | Formation of polychlorinated byproducts. | capes.gov.br |

| Reductive Dechlorination (Pd/Fe) | 2,4,6-Trichlorophenol | Complete dechlorination to phenol | Residence time of 21.2-30.2 hours required. | nih.gov |

| Reductive Dechlorination (Zn and bimetals) | 2,4,6-Trichlorophenol | Enhanced reactivity with bimetals | Phenol and less chlorinated phenols as products. | nih.gov |

Bioremediation Strategies and Microbial Consortia

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify contaminants. This approach is often considered more environmentally friendly and cost-effective than traditional physicochemical methods. For chlorinated aromatic compounds, both aerobic and anaerobic biodegradation pathways have been investigated.

Under aerobic conditions, bacteria from genera such as Pseudomonas and Burkholderia have been shown to mineralize chlorobenzenes with up to four chlorine atoms. nih.gov The degradation is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are then further metabolized. nih.gov For example, Pseudomonas sp. strain P51 has demonstrated the ability to degrade 1,2,4-trichlorobenzene in a soil column. nih.gov

Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. mdpi.com A consortium of Burkholderia sp., Burkholderia kururiensis, and Stenotrophomonas sp. was able to remove nearly 99% of 2,4,6-trichlorophenol in a biofilm reactor through cometabolism with phenol. researchgate.net Similarly, a defined mixed culture of Pseudomonas sp. and Arthrobacter sp. was effective in degrading a mixture of 2,4,6-trichlorophenol, 4-chlorophenol, and phenol. researchgate.net

Anaerobic bioremediation is particularly relevant for highly chlorinated compounds. Reductive dechlorination is the primary mechanism under these conditions, where chlorinated compounds are used as electron acceptors. nih.gov

Table 3: Bioremediation of Chlorinated Aromatic Compounds by Microbial Consortia

| Microorganism/Consortium | Contaminant(s) | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain P51 | 1,2,4-Trichlorobenzene | Degraded to below detection limit | Successful application in a non-sterile soil column. | nih.gov |

| Burkholderia sp., Burkholderia kururiensis, Stenotrophomonas sp. | 2,4,6-Trichlorophenol | ~99% removal | Cometabolic degradation with phenol in a biofilm reactor. | researchgate.net |

| Pseudomonas sp. and Arthrobacter sp. | 2,4,6-Trichlorophenol, 4-Chlorophenol, Phenol | Effective degradation of the mixture | Cooperative activity of the mixed culture. | researchgate.net |

| Native Microflora | Chlorobenzene and 1,2-Dichlorobenzene | ~90% removal | Stimulated by aeration and nutrients in ex-situ treatment. | nih.gov |

Applications and Derivatization of 2,3,5,6 Tetrachlorobenzenethiol in Specialized Fields

2,3,5,6-Tetrachlorobenzenethiol as a Building Block in Organic Synthesis

The presence of a reactive thiol group, combined with the stability and steric bulk of the tetrachlorinated aromatic ring, allows this compound to be a key starting material for complex molecules.

Aromatic thiols are a well-established class of intermediates in the production of pharmaceuticals and agrochemicals. organic-chemistry.org The thiol moiety provides a reactive handle for constructing carbon-sulfur bonds, which are present in numerous bioactive molecules.

Specifically, this compound has been identified as a useful reagent in the synthesis of cephalosporin (B10832234) antibiotics. nih.gov In this context, the thiol can be used to create substituted cephalosporin intermediates, which are later elaborated into the final active pharmaceutical ingredient. The tetrachlorophenylthio group can serve as a leaving group or as a structural component of the final molecule, depending on the synthetic route. The general process involves the reaction of the thiol with a cephalosporin core structure to form a key intermediate.

Furthermore, the compound is listed in handbooks cataloging the biotransformations of aromatic compounds, indicating its relevance in studies related to drug metabolism and the metabolic fate of xenobiotics in biological systems. nih.gov

While specific examples detailing the use of this compound for the synthesis of complex fused rings are not extensively documented, its structure lends itself to established synthetic methodologies for creating sulfur-containing heterocycles.

One common route to sulfur-containing heterocycles, such as benzothiazoles, involves the condensation of an aminothiophenol with various electrophiles like aldehydes or acyl chlorides. organic-chemistry.orgnih.gov Although this compound itself lacks the amino group for such direct cyclization, it can be derivatized. For instance, S-alkylation or S-arylation followed by the introduction of a reactive group on the benzene (B151609) ring could create a precursor for intramolecular cyclization, a common strategy for forming heterocyclic rings. youtube.combeilstein-journals.org

Another powerful method for forming aryl-sulfur bonds is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a thiol. wikipedia.orgorganic-chemistry.org This reaction could be employed to couple this compound with a suitably functionalized aryl halide, thereby constructing a diaryl sulfide (B99878). This product could then serve as a precursor for polycyclic aromatic sulfur heterocycles (PASHs) through subsequent intramolecular ring-closing reactions. PASHs are a significant class of compounds found in fossil fuels and are studied as geochemical markers. rsc.orgresearchgate.netresearchgate.net The synthesis of such compounds allows for the creation of analytical standards and the study of their properties. rsc.orgnih.gov

A historical example of a related reaction involves the ethylation of this compound with diethyl sulfate (B86663) to yield 1,4-bis(ethylmercapto)-2,3,5,6-tetrachlorobenzene, demonstrating the reactivity of the thiol group in this chlorinated environment. wikipedia.org

Role of this compound in Materials Science

The unique properties of this compound make it a candidate for modifying and creating advanced materials with specialized characteristics.

This compound has been cited in patent literature as a component in polymer compositions, specifically for use in the manufacturing of golf balls. nih.govresearchgate.netyoutube.com In these applications, the thiol or its derivatives are incorporated into a base polymer formulation. It is believed that during the curing process, which often involves radical initiators, the thiol can dissociate to form a thiyl radical (RS•). nih.gov This radical intermediate can participate in the polymer chemistry, potentially affecting the degree and nature of crosslinking within the polymer matrix. nih.gov This modification can influence the final material properties of the product, such as resilience, hardness, and compression resistance. nih.gov

The table below summarizes a selection of thiols, including the title compound, listed for use in these polymer compositions.

| Compound Name | Potential Role in Polymer Composition | Reference |

|---|---|---|

| This compound | Crosslinking modifier via thiyl radical formation | nih.gov |

| 2,3,5,6-Tetrafluorobenzenethiol | Crosslinking modifier via thiyl radical formation | nih.gov |

| Pentachlorobenzenethiol | Crosslinking modifier via thiyl radical formation | nih.gov |

| Pentafluorobenzenethiol | Crosslinking modifier via thiyl radical formation | nih.gov |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. amazonaws.comresearchgate.netcapes.gov.br The functionalization of these materials is a key area of research to tailor their properties for applications in gas storage, separation, and catalysis. Thiol-functionalized MOFs are of particular interest due to the high affinity of sulfur for heavy metals, making them excellent candidates for environmental remediation, such as the removal of mercury from water. nih.govresearchgate.net

While no MOFs have been reported that are constructed directly from this compound as the primary linker, its integration is plausible through post-synthetic modification (PSM). researchgate.netamazonaws.com In a typical PSM procedure, a pre-synthesized MOF with reactive sites is treated with a solution containing the functional molecule. The thiol group of this compound could covalently attach to the MOF's organic linkers or coordinate to unsaturated metal centers within the framework. amazonaws.com The incorporation of the tetrachlorophenyl moiety would introduce significant hydrophobicity and unique electronic properties into the MOF's pores.

The general strategies for creating thiol and thioether-based MOFs include:

Direct Synthesis: Using a ligand that already contains a thiol or thioether group. rsc.org

Post-Synthetic Modification (PSM): Introducing the thiol group to a pre-formed MOF. nih.govresearchgate.net

Post-Synthetic Exchange (PSE): Replacing existing linkers with thiol-containing ones. rsc.org

The high conductivity of some coordination polymers based on thiol ligands, such as a copper-benzenehexathiol framework, highlights another potential application area for materials derived from functionalized thiols. biointerfaceresearch.com

This compound and Its Derivatives in Catalysis Research

The use of ligands to tune the electronic and steric properties of a metal center is fundamental to transition metal catalysis. nih.gov Sulfur-containing ligands, including thiophenols, have been explored in various catalytic systems. nih.govresearchgate.netmdpi.com

However, specific research detailing the application of this compound or its direct derivatives as ligands in catalysis is not prominent in the scientific literature. The properties of this molecule would make it a subject of specialized interest. The four electron-withdrawing chlorine atoms significantly reduce the electron density on the sulfur atom, making it a "soft" but very weakly donating ligand. This is in contrast to the more electron-rich alkyl or unsubstituted aryl thiols commonly used.

In the context of palladium-catalyzed cross-coupling reactions, where ligand design is crucial for efficiency, a ligand with such distinct electronic properties could be used to probe the mechanism of catalytic cycles. nih.govyoutube.com For instance, its use could help elucidate the importance of ligand-to-metal electron donation in key steps like oxidative addition or reductive elimination. While metal complexes with various thiophene (B33073) and thiol-based ligands have shown catalytic activity, the unique electronic profile of this compound places it in a category that remains to be fully explored. jcchems.comjcchems.com Similarly, in the field of organocatalysis, where the catalyst's structure dictates its function, derivatives of this thiol could offer new reactivity, although this area also remains largely uninvestigated. cam.ac.uk

Ligand Design for Homogeneous and Heterogeneous Catalytic Systems

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. Thiolate ligands, derived from thiols, are known for their strong coordination to a variety of transition metals. The presence of a tetrachlorinated benzene ring in this compound introduces significant electronic and steric effects that can be harnessed in ligand design for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands play a crucial role in tuning the properties of the metal center. youtube.com The use of ancillary thiol ligands that are not fixed to a primary ligand backbone offers a high degree of tunability by simply varying the thiol used. acs.orgescholarship.org For this compound, the four chlorine atoms are powerful electron-withdrawing groups. This electronic effect would decrease the electron-donating ability of the sulfur atom to the metal center, which can influence the redox potential of the catalyst and its reactivity. For instance, in gold nanocluster catalysis, thiolate ligands are pivotal in controlling the size and interfacial properties of the nanoclusters, which in turn affects their catalytic performance. researchgate.net

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, ligands can be anchored to solid supports to create highly selective and recyclable catalysts. youtube.com This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. youtube.com Ligand-directed heterogeneous catalysis is an emerging field with great potential for tuning surface structures and reactant-ligand interactions to achieve desired reaction outcomes. nih.gov The robust nature of the carbon-chlorine bonds in this compound could provide enhanced thermal and chemical stability to such supported catalysts, a desirable trait for industrial applications.

Below is a table summarizing the potential effects of this compound as a ligand in catalytic systems.

| Catalytic System | Potential Role of this compound Ligand | Rationale |

| Homogeneous | Modulation of metal center's electronic properties. | The strong electron-withdrawing nature of the tetrachlorophenyl group can alter the catalyst's redox potential and reactivity. |

| Steric control of substrate access to the catalytic site. | The bulky nature of the ligand can influence the selectivity of the catalytic reaction. | |

| Heterogeneous | Stable anchor for metal complexes on solid supports. | The robust C-Cl bonds and the aromatic ring can provide high thermal and chemical stability. |

| Creation of specific active sites on the catalyst surface. | The defined structure of the ligand can lead to uniform and highly selective catalytic centers. |

Mechanistic Role in Specific Catalytic Transformations

The mechanistic role of a ligand in a catalytic cycle is multifaceted, influencing substrate activation, transition state stabilization, and product release. While direct mechanistic studies involving this compound are not yet prevalent in the literature, its potential roles can be inferred from studies on related thiol and organochlorine compounds in catalysis.

One of the key mechanistic concepts where thiols have shown significant impact is in metal-ligand cooperation (MLC) . In MLC, the ligand is not a passive spectator but actively participates in bond activation. nih.gov Thiols can act as transient cooperative ligands, reversibly coordinating to a metal center. nih.govbohrium.com This dynamic interaction can lead to either acceleration or inhibition of catalytic activity, providing a sophisticated level of control over the reaction. acs.orgescholarship.org For example, in certain ruthenium-catalyzed hydrogenation reactions, the addition of a thiol can invert the stereoselectivity of the reaction by acting as a reversible inhibitor. bohrium.com The specific electronic and steric profile of this compound would undoubtedly modulate these cooperative effects in unique ways.

The table below outlines potential mechanistic implications of using this compound in catalytic cycles.

| Catalytic Transformation | Potential Mechanistic Role of this compound | Expected Outcome |

| Hydrogenation/Dehydrogenation | Participation in Metal-Ligand Cooperation (MLC). | Acceleration or inhibition of reaction rates; control over stereoselectivity. acs.orgescholarship.orgnih.govbohrium.com |

| Cross-Coupling Reactions | Stabilization of catalytic intermediates. | Increased catalyst lifetime and turnover number. |

| Facilitation of reductive elimination. | Enhanced reaction efficiency. | |

| C-H Activation | Acting as a proton shuttle or acceptor. | Lowering the activation energy for C-H bond cleavage. |

Furthermore, the presence of chlorine atoms on the benzene ring opens up the possibility of its involvement in reactions such as catalytic dechlorination . While polychlorinated biphenyls (PCBs) are known for their persistence, certain catalytic systems can achieve their dechlorination. rsc.org It is conceivable that a ligand like this compound could play a role in the mechanism of such transformations, either by influencing the catalyst's affinity for chlorinated substrates or by participating directly in the chlorine transfer steps.

Concluding Remarks and Prospective Research Directions for 2,3,5,6 Tetrachlorobenzenethiol

Interdisciplinary Research Opportunities and Collaborative Frameworks

The complex challenges posed by persistent organic pollutants (POPs), a class that likely includes 2,3,5,6-tetrachlorobenzenethiol, necessitate robust interdisciplinary collaboration. birmingham.ac.uknih.gov Future progress hinges on breaking down traditional silos between scientific disciplines.

Collaborative Research Models:

Academia-Industry-Government Partnerships: Frameworks that unite academic research, industrial application, and regulatory oversight are crucial. Models like the EPA's New Chemicals Collaborative Research Program aim to develop and implement new methodologies for risk assessment by partnering with academic and federal entities. epa.gov Similar initiatives could catalyze the development of sustainable chemical products and processes. researchgate.net

Integrated Research Centers: Establishing research centers focused on POPs and emerging contaminants can foster collaboration. These centers bring together environmental chemists, toxicologists, and modeling experts to study the lifecycle of pollutants—from their presence and distribution to their ultimate fate and risk. birmingham.ac.uk

Multistakeholder Communities: Building communities that include chemists, engineers, toxicologists, and policymakers can enhance information flow throughout a chemical's life cycle. This integrated approach helps guide technology development toward inherently safer and more efficient materials. acs.org

Prospective research should leverage these collaborative frameworks to investigate the entire lifecycle of this compound. This includes understanding its formation as a potential byproduct, its environmental distribution, and its degradation pathways. Such efforts have been successful in informing international policy, such as the United Nations' Stockholm Convention on Persistent Organic Pollutants. birmingham.ac.uk

Methodological Innovations in Synthesis and Analysis of Chlorinated Thioaromatics

Advancements in both the creation and detection of chlorinated thioaromatics are fundamental to future research. Innovations are needed to enable controlled synthesis for toxicological studies and to detect minute quantities in environmental samples.

Innovations in Synthesis:

Catalytic Chlorination: Recent studies on the chlorination of thiophenols have revealed complex reaction kinetics. For instance, the use of N-chlorosuccinimide (NCS) can initiate a process involving the in situ generation of disulfide, which is then cleaved by transient molecular chlorine (Cl₂). ed.ac.ukacs.orgacs.org Understanding these HCl-catalyzed pathways is critical for controlling the synthesis of specific congeners like this compound.

Green Synthetic Routes: Environmentally friendly methods, such as DBU-catalyzed aerobic cross-dehydrogenative coupling (CDC) reactions, offer a promising avenue for producing thiolated compounds with high atom economy, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Innovations in Analysis:

High-Sensitivity Detection: The analysis of chlorinated aromatics often requires pre-column derivatization to improve thermal stability and volatility for gas chromatography (GC). oup.com Advanced analytical techniques are essential for monitoring these compounds. State-of-the-art instrumentation combines separation techniques with powerful detectors for unambiguous identification and quantification at trace levels. birmingham.ac.uk

A summary of analytical techniques applicable to chlorinated thioaromatics is presented below.

Table 1: Advanced Analytical Techniques for the Analysis of Chlorinated Thioaromatics

| Technique | Abbreviation | Principle | Application |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detector | GC-ECD | Separates volatile compounds, with high sensitivity for halogenated substances. oup.com | Routine monitoring of chlorophenols and related compounds in water samples. oup.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates compounds and identifies them based on their mass-to-charge ratio. | Identification of a wide range of organic pollutants, including POPs. birmingham.ac.uk |

| Ultra-Performance Liquid Chromatography | UPLC | A type of high-performance liquid chromatography providing higher resolution and speed. | Analysis of emerging contaminants like pharmaceuticals and personal care products. birmingham.ac.uk |

| Tandem Mass Spectrometry | MS/MS | Provides structural information through multiple stages of mass analysis. | Confirmatory analysis and quantification of trace-level contaminants. birmingham.ac.uk |

Future research should focus on developing and validating these methods specifically for this compound to enable accurate environmental monitoring and toxicological assessment.

Theoretical Advancements for Predicting Environmental Fate and Reactivity

Theoretical and computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, filling data gaps and guiding experimental work.

Computational Modeling Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the thermochemical and kinetic aspects of chlorinated thiophenol decomposition. Such studies can elucidate reaction pathways for the formation of more toxic byproducts, like polychlorinated dibenzothiophenes. newcastle.edu.au DFT is also employed to calculate key physicochemical properties that govern reactivity, such as bond dissociation enthalpies (BDE), ionization potentials, and orbital energies (HOMO/LUMO). nih.gov

Environmental Fate Modeling: Evaluative models like the Equilibrium Criterion (EQC) model and regional models like ChemCAN can predict the principal transport and transformation processes for classes of chemicals like chlorobenzenes. nih.gov These models are crucial for assessing the likely environmental distribution and persistence of this compound.

Structure-Toxicity Relationship Models: The mechanism of action for toxic halogenated aromatics is often linked to a receptor-mediated process. nih.gov Theoretical models that correlate molecular structure with toxicological endpoints can help prioritize chemicals for further testing and regulation.

A comparative look at theoretical properties can reveal reactivity trends. For example, DFT calculations show that thiophenols have lower S-H bond dissociation enthalpies compared to the O-H BDE in analogous phenols, suggesting they may be more effective at donating a hydrogen atom to stabilize radicals. nih.gov

Table 2: Comparison of Theoretical Properties for Phenol (B47542) and Thiophenol Analogues

| Property | Description | Implication for Reactivity | Finding for Thiophenols vs. Phenols |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break the S-H or O-H bond homolytically. | Lower BDE suggests easier hydrogen atom donation, a key step in antioxidant activity. | Thiophenols generally have lower BDEs than their phenol counterparts, suggesting higher potential as radical scavengers via this mechanism. nih.gov |

| Acidity (pKa) | A measure of the tendency to donate a proton. | Increased acidity makes the thiolate/phenolate anion easier to form, which can then be oxidized. | Thiophenols are typically more acidic than the corresponding phenols. nih.gov |

| Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital. | Higher HOMO energy indicates a greater ability to donate an electron. | Varies depending on the specific substituents on the aromatic ring. |

Future theoretical work should focus on building a complete computational profile for this compound to predict its environmental partitioning, degradation half-life, and potential for forming hazardous transformation products.

Broader Implications for Environmental Science and Sustainable Chemistry Initiatives

The study of this compound is intrinsically linked to broader goals in environmental protection and sustainable chemistry. Organochlorine compounds are a well-known class of POPs due to their resistance to degradation, potential for bioaccumulation, and toxicity. mdpi.comnih.gov

Key Implications:

Persistent Organic Pollutants (POPs): Many organochlorines, such as DDT and PCBs, have been banned or restricted under the Stockholm Convention because of their adverse effects on human health and ecosystems. beyondpesticides.org Research into compounds like this compound is essential to identify and manage new or emerging POPs.